Comprehensive Technical Guide: Synthesis, Properties, and Applications of 4-(5-Bromo-2-thienyl)-4-oxobutanoic Acid
Comprehensive Technical Guide: Synthesis, Properties, and Applications of 4-(5-Bromo-2-thienyl)-4-oxobutanoic Acid
Executive Summary
In the landscape of advanced organic synthesis and materials science, 4-(5-bromo-2-thienyl)-4-oxobutanoic acid (CAS: 52240-28-5) serves as a highly versatile bifunctional building block. Featuring an electron-rich thiophene core, a directing/deactivating bromine atom, and a reactive
Physicochemical Profiling & Structural Dynamics
The utility of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid stems from its unique structural dynamics. The bromine atom at the C5 position acts as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). Simultaneously, the
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid | Dictates reactivity profile (electrophilic/nucleophilic sites). |
| CAS Number | 52240-28-5 | Industry standard identifier. |
| Molecular Formula | C8H7BrO3S | Highlights the presence of the sulfur heteroatom. |
| Molecular Weight | 263.11 g/mol | Crucial for stoichiometric calculations in synthesis. |
| H-Bond Donors/Acceptors | 1 / 3 | Influences solubility and solid-state packing. |
Core Synthetic Methodology: Regioselective Friedel-Crafts Acylation
The primary synthetic route to 4-(5-bromo-2-thienyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride[1].
Mechanistic Causality
The regioselectivity of this reaction is strictly governed by the electronic and steric properties of the starting materials. Thiophene is naturally more reactive toward electrophilic aromatic substitution than benzene due to the electron-donating resonance of the sulfur heteroatom. The bulky, electronegative bromine atom at the C2 position sterically hinders the adjacent C3 position. Consequently, the incoming acylium ion is directed exclusively to the less hindered, resonance-stabilized C5 position, ensuring high isomeric purity[1].
Self-Validating Experimental Protocol
To ensure high yield and prevent polyacylation, the following step-by-step methodology must be strictly controlled:
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Electrophile Activation: Suspend succinic anhydride (1.05 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl
, 2.2 eq).-
Self-Validation Check: The suspension will transition to a clear, pale-yellow/orange solution, confirming the successful generation of the active acylium ion-Lewis acid complex.
-
-
Regioselective Acylation: Add 2-bromothiophene (1.0 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Causality: Strict thermal control prevents the cleavage of the carbon-bromine bond and suppresses the formation of undesired polymeric thiophene byproducts.
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-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf 2-bromothiophene spot is fully consumed.
-
Quenching & Complex Dissociation: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl (10 mL HCl per 100 mL reaction volume).
-
Self-Validation Check: The addition of strong acid is mandatory to break the robust aluminum-ketone coordinate complex. A clear biphasic system should form without persistent emulsions.
-
-
Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO
, and concentrate under reduced pressure. Recrystallize the crude solid from aqueous ethanol to yield the pure product.
Figure 1: Regioselective Friedel-Crafts acylation pathway for 4-(5-bromo-2-thienyl)-4-oxobutanoic acid.
Downstream Applications & Functionalization
Application A: Synthesis of Bisaromatic DCDHF Fluorophores
One of the most advanced applications of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid is its use as a precursor for dicyanomethylenedihydrofuran (DCDHF) fluorophores, which are utilized as bright, red single-molecule emitters in biological imaging[2].
Causality of Design: First-generation single-ring DCDHF dyes require excitation at 488 nm, a wavelength that unfortunately triggers high autofluorescence in biological tissues (e.g., from flavins). By utilizing 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, researchers can synthesize a bisaromatic (thiophene-phenyl)
Workflow: The oxobutanoic acid is first converted into a
Figure 2: Synthetic workflow from the oxobutanoic acid to bisaromatic DCDHF fluorophores.
Table 2: Comparative Photophysical Properties of DCDHF Fluorophores [2]
| Fluorophore Class | Conjugation Bridge | Excitation Wavelength | Emission Wavelength | Biological Autofluorescence Risk |
| First-Generation | Single Benzene/Thiophene | ~488 nm | ~500 - 520 nm | High (Overlaps with cellular flavins) |
| Advanced (Bisaromatic) | Thiophene-Phenyl (Derived from Title Compound) | >514 - 532 nm | ~580 - 600 nm | Low (Red-shifted beyond background) |
Application B: Reduction to 4-(5-Bromothiophen-2-yl)butanoic Acid
In pharmaceutical development, the ketone moiety of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid can be fully reduced to yield 4-(5-bromothiophen-2-yl)butanoic acid (CAS: 89980-93-8)[3]. This is typically achieved via a Clemmensen reduction (using Zinc amalgam and concentrated HCl) or a Wolff-Kishner reduction (using hydrazine hydrate and KOH in ethylene glycol). The resulting alkyl-chain carboxylic acid is a privileged precursor for synthesizing tetrahydrobenzo[b]thiophene scaffolds, which are frequently embedded in active pharmaceutical ingredients (APIs) targeting kinase inhibition and allosteric modulation.
Conclusion
4-(5-Bromo-2-thienyl)-4-oxobutanoic acid is far more than a simple synthetic intermediate; it is a critical enabler of advanced chemical architecture. Through regioselective Friedel-Crafts acylation, chemists can reliably access this bifunctional scaffold. Whether it is being cyclized to extend the
